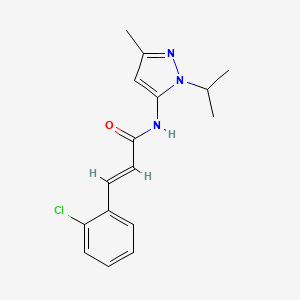
(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide
Overview
Description
(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an isopropyl-methyl-pyrazolyl moiety, and an acrylamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide typically involves the following steps:
Preparation of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate 1,3-diketone, followed by alkylation to introduce the isopropyl and methyl groups.
Formation of the Acrylamide Moiety: The acrylamide group is introduced via a reaction between acryloyl chloride and the amine group of the pyrazole intermediate.
Coupling with Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group with the acrylamide intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the acrylamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild heating or in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide
- (E)-3-(2-methylphenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide
Uniqueness
The uniqueness of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-11(2)20-15(10-12(3)19-20)18-16(21)9-8-13-6-4-5-7-14(13)17/h4-11H,1-3H3,(H,18,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBWWKMMZTTCR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


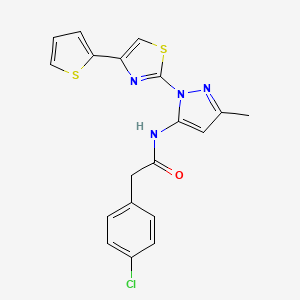
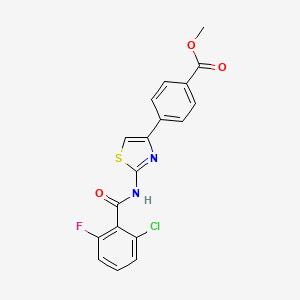
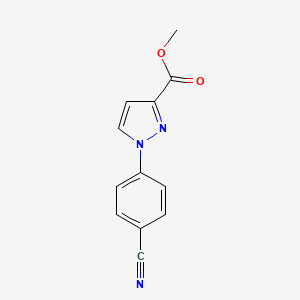
![(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403728.png)
![methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403744.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3403757.png)
![(Z)-methyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403767.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B3403773.png)
![(E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403774.png)
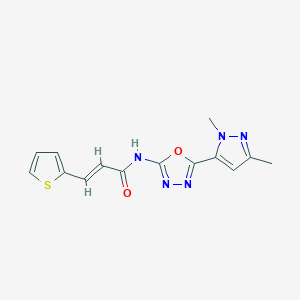
![methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B3403792.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403803.png)
![(E)-ethyl 2-(2-((1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403805.png)
![ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B3403813.png)
